6-(4-Piperazin-1-ylphenyl)-3-quinolin-4-ylfuro[3,2-b]pyridine
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Overview
Description
MU1700 is a potent and selective inhibitor of activin receptor-like kinases 1 and 2 (ALK1 and ALK2). These kinases are part of the transforming growth factor β (TGF-β) type I receptor family, which play crucial roles in various cellular processes, including cell growth, differentiation, and apoptosis . MU1700 has shown promise in scientific research due to its high selectivity and brain permeability, making it a valuable tool for studying ALK1 and ALK2-related pathways .
Preparation Methods
The synthesis of MU1700 involves several steps, starting with the preparation of key intermediates. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity . Industrial production methods may involve scaling up these reactions and optimizing conditions to achieve consistent quality and efficiency .
Chemical Reactions Analysis
MU1700 undergoes various chemical reactions, including:
Oxidation: MU1700 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within MU1700, potentially altering its activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the MU1700 structure.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
MU1700 has a wide range of scientific research applications:
Mechanism of Action
MU1700 exerts its effects by selectively inhibiting ALK1 and ALK2 kinases. These kinases are part of the TGF-β type I receptor family and are involved in SMAD-dependent and SMAD-independent signaling pathways . Upon ligand binding, TGF-β type II receptors phosphorylate ALK1 and ALK2, activating their kinase domains. MU1700 inhibits this phosphorylation, thereby blocking downstream signaling and cellular responses .
Comparison with Similar Compounds
MU1700 is unique due to its high selectivity and brain permeability. Similar compounds include:
LDN-193189: Another inhibitor of ALK1 and ALK2, but with less selectivity compared to MU1700.
M4K2234: A structurally distinct inhibitor with similar selectivity and applications as MU1700.
MU1700’s high selectivity and brain permeability make it a superior choice for in vivo studies and therapeutic applications .
Properties
Molecular Formula |
C26H22N4O |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
6-(4-piperazin-1-ylphenyl)-3-quinolin-4-ylfuro[3,2-b]pyridine |
InChI |
InChI=1S/C26H22N4O/c1-2-4-24-22(3-1)21(9-10-28-24)23-17-31-25-15-19(16-29-26(23)25)18-5-7-20(8-6-18)30-13-11-27-12-14-30/h1-10,15-17,27H,11-14H2 |
InChI Key |
FFLJVBPCONQSQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)C3=CC4=C(C(=CO4)C5=CC=NC6=CC=CC=C56)N=C3 |
Origin of Product |
United States |
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